molecular formula C11H13BrFNO B12067731 4-(2-Bromo-3-fluorophenoxy)piperidine

4-(2-Bromo-3-fluorophenoxy)piperidine

Cat. No.: B12067731
M. Wt: 274.13 g/mol
InChI Key: YQZHXLWMPNSLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-3-fluorophenoxy)piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3-fluorophenoxy)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-fluorophenol and piperidine.

    Formation of Phenoxy Intermediate: The 2-bromo-3-fluorophenol is reacted with a suitable base to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with piperidine under specific reaction conditions, often involving the use of a catalyst such as palladium.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3-fluorophenoxy)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Catalysts such as palladium and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(2-Bromo-3-fluorophenoxy)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3-fluorophenoxy)piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromo-3-chlorophenoxy)piperidine: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(2-Bromo-3-methylphenoxy)piperidine: Similar structure but with a methyl group instead of a fluorine atom.

    4-(2-Bromo-3-nitrophenoxy)piperidine: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

The presence of both bromine and fluorine atoms in 4-(2-Bromo-3-fluorophenoxy)piperidine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

4-(2-bromo-3-fluorophenoxy)piperidine

InChI

InChI=1S/C11H13BrFNO/c12-11-9(13)2-1-3-10(11)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2

InChI Key

YQZHXLWMPNSLGR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C(=CC=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.